Tetrakis(trimethylsilyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[tris(trimethylsilyl)methyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H36Si4/c1-14(2,3)13(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGTTYMWWMWERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H36Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061436 | |

| Record name | Silane, methanetetrayltetrakis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-64-4 | |

| Record name | 1,1′,1′′,1′′′-Methanetetrayltetrakis[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(trimethylsilyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1',1'',1'''-methanetetrayltetrakis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, methanetetrayltetrakis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanetetrayltetrakis[trimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAKIS(TRIMETHYLSILYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZD3Y8WWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tetrakis Trimethylsilyl Methane and Its Derivatives

Seminal Synthetic Routes to C[Si(CH₃)₃]₄

The synthesis of the highly symmetrical and sterically hindered tetrakis(trimethylsilyl)methane has been approached through several key pathways since its initial preparation. One of the most efficient and widely recognized methods involves the reaction of tris(trimethylsilyl)methyllithium with chlorotrimethylsilane. This route capitalizes on the nucleophilic character of the pre-formed tris(trimethylsilyl)methyl anion.

CBr₄ + 4 (CH₃)₃SiCl + 8 Li → C[Si(CH₃)₃]₄ + 4 LiCl + 4 LiBr

A variation of this approach utilizes tris(trimethylsilyl)chloromethane, which upon reaction with chlorotrimethylsilane and lithium metal, yields the desired product. These early methods established the foundational chemistry for accessing the core C(SiMe₃)₄ structure, overcoming the significant steric hindrance around the central carbon atom.

A notable high-yield synthesis has also been reported starting from (dichloromethyl)methylbis(trimethylsilyl)silane. This precursor is first treated with methyllithium, followed by reaction with an excess of chlorotrimethylsilane in diethyl ether. This procedure has been reported to achieve yields as high as 82%.

Development of Functionalized this compound Derivatives

Building upon the synthesis of the parent compound, research has expanded to include derivatives with tailored functionalities. This has allowed for the fine-tuning of the molecule's properties and the creation of more complex, unsymmetrical structures.

Synthesis of Halogenated Trimethylsilyl-Substituted Methane (B114726) Derivatives (e.g., C(SiXMe₂)₄)

The introduction of halogen atoms onto the silicon centers of tetrasilylmethane derivatives provides valuable handles for further chemical transformations. A common strategy for synthesizing symmetrically halogenated derivatives involves a stepwise approach. For instance, the synthesis of compounds with the general formula (XMe₂Si)₂C(SiMe₃)₂ (where X is a halogen) has been systematically explored.

The synthetic sequence can be initiated from a chlorinated precursor, which is then subjected to reduction followed by halogenation. This is exemplified by the synthesis of (BrMe₂Si)₂C(SiMe₃)₂, which proceeds via the following key steps:

Chlorination : Synthesis of the dichlorinated starting material, (ClMe₂Si)₂C(SiMe₃)₂.

Reduction : The dichloro derivative is reduced, typically using a hydride reagent like lithium aluminum hydride (LiAlH₄), to yield the dihydrido species, (HMe₂Si)₂C(SiMe₃)₂.

Halogenation : The dihydrido compound is then treated with a halogenating agent to produce the desired halogenated derivative, such as (BrMe₂Si)₂C(SiMe₃)₂.

This multi-step process allows for the controlled introduction of specific halogen atoms onto the peripheral silyl (B83357) groups.

Preparation of Unsymmetrically Substituted this compound Analogues

The synthesis of unsymmetrical analogues, where the four silyl groups are not identical, requires more intricate synthetic design. These strategies often involve the sequential introduction of different silyl groups, allowing for the construction of complex, sterically demanding molecules with reduced symmetry.

A successful approach begins with a partially silylated methane derivative, such as bis(trimethylsilyl)dichloromethane, (Me₃Si)₂CCl₂. This compound can be lithiated and then reacted with a different chlorosilane to introduce a third, distinct silyl group. For example, reaction with chlorodimethylsilane (Me₂HSiCl) yields (Me₃Si)₂CCl(SiMe₂H). Subsequent lithiation of this intermediate generates a new nucleophilic carbon center, LiC(SiMe₃)₂(SiMe₂H), which can then be used in reactions with various electrophiles, including metal halides, to create a range of unsymmetrically substituted derivatives. This stepwise methodology provides a powerful tool for creating complex molecular architectures based on the tetrasilylmethane framework.

Role of Lithium and Other Organometallic Reagents in C[Si(CH₃)₃]₄ Derivative Synthesis

Organolithium reagents are indispensable in the synthesis of this compound and its derivatives. nih.govresearchgate.net Their high reactivity stems from the polar nature of the carbon-lithium bond, which imparts significant carbanionic character to the organic moiety, making them potent nucleophiles and strong bases. nih.gov

In the synthesis of the parent compound, organolithium reagents like methyllithium (MeLi) or butyllithium (BuLi) are crucial for several reasons:

Metallation/Lithiation : They are used to deprotonate less acidic C-H bonds or to perform halogen-metal exchange, creating highly nucleophilic silyl-substituted carbanions. For instance, BuLi can be used to lithiate precursors like (Me₃Si)₂CCl₂, initiating the stepwise addition of other silyl groups. researchgate.net

Reductive Silylation : In syntheses starting from carbon tetrachloride or other polychlorinated methanes, elemental lithium is used as the reducing agent in concert with chlorotrimethylsilane to effect the exhaustive silylation of the central carbon.

The utility of organolithium reagents extends to the synthesis of derivatives. MeLi can react with tetrakis(trimethylsilyl)silane, a related compound, to cleave a silicon-silicon bond and generate tris(trimethylsilyl)silyllithium, ((Me₃Si)₃SiLi), a versatile silylating agent. nih.gov This highlights the role of lithium reagents in both forming and transforming polysilylated structures. The aggregation state of organolithium reagents, which can be influenced by the solvent, can also affect their reactivity.

Regioselective Synthesis Strategies for Complex this compound Frameworks

While the term "regioselective" is most commonly applied to reactions on molecules with distinct and non-equivalent reactive sites, the concept can be extended to the controlled, stepwise construction of complex, unsymmetrical tetrasilylmethane frameworks from simple precursors. The challenge lies in selectively functionalizing one or more positions in a sequential manner, avoiding statistical mixtures of products.

The strategies discussed for preparing unsymmetrically substituted analogues (Section 2.2.2) are prime examples of achieving regiocontrol in the synthesis of these complex frameworks. By employing a building-block approach, chemists can dictate the precise placement of different silyl groups around the central carbon atom.

A typical regioselective strategy involves:

Starting with a partially substituted methane: A precursor like dichloromethane or chloroform is selectively silylated to introduce one or two specific silyl groups.

Iterative Functionalization: The remaining C-H or C-halogen bonds are then sequentially replaced. Each step involves a metallation (often with an organolithium reagent) to create a nucleophilic center, followed by quenching with a different electrophilic chlorosilane.

This stepwise process ensures that each new silyl group is added at a specific, predetermined location, leading to a single, desired isomer of a complex, unsymmetrical tetrakis(silyl)methane. This contrasts with a "one-pot" reaction of CCl₄ with a mixture of chlorosilanes, which would likely result in a difficult-to-separate mixture of products. This controlled, iterative approach represents the core of regioselective synthesis in the context of building complex this compound frameworks.

Comprehensive Structural Elucidation of Tetrakis Trimethylsilyl Methane

Gas-Phase Molecular Structure Analysis

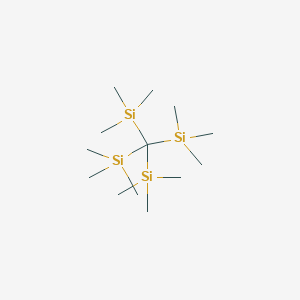

The intrinsic geometry of Tetrakis(trimethylsilyl)methane, free from intermolecular interactions present in the solid state, has been meticulously investigated through gas-phase electron diffraction (GED). These studies provide fundamental insights into the bond lengths, angles, and conformational preferences dictated by the molecule's inherent electronic and steric properties.

Gas-phase electron diffraction studies, notably by Beagley, Pritchard, and Titiloye in 1988, have been instrumental in defining the molecular structure of this compound. wikipedia.org This technique has provided precise measurements of the key intramolecular distances and angles.

The central structural feature is the C-Si bond, which connects the central carbon atom to the four silicon atoms of the trimethylsilyl (B98337) groups. The experimentally determined C-Si bond length is approximately 1.929 Å. The Si-C bonds within the trimethylsilyl groups are slightly shorter, with an average length of about 1.880 Å. The geometry around the central carbon atom deviates from a perfect tetrahedron, a distortion attributed to the significant steric bulk of the surrounding trimethylsilyl groups. This leads to a Si-C-Si bond angle of approximately 114.0°, which is larger than the ideal tetrahedral angle of 109.5°. Conversely, the C-Si-C angles within the trimethylsilyl groups are compressed to around 104.2°.

A key finding from these gas-phase studies is the cooperative twist of the trimethylsilyl groups away from a staggered conformation relative to the C-Si bonds. researchgate.net This twisting is a mechanism to alleviate the severe intramolecular crowding.

Table 1: Gas-Phase Molecular Geometry of this compound from Electron Diffraction

| Parameter | Value (Å or °) |

|---|---|

| Bond Lengths | |

| r(C-Si) | 1.929 |

| r(Si-C)methyl | 1.880 |

| Bond Angles | |

| ∠(Si-C-Si) | 114.0 |

| ∠(C-Si-C) | 104.2 |

In the gas phase, the trimethylsilyl groups of this compound are not static but can rotate about the central C-Si bonds. This rotation is subject to energetic barriers, leading to the possibility of different conformational isomers. While the molecule is often depicted with high symmetry, detailed analysis suggests a more complex dynamic situation.

Electron diffraction studies combined with molecular mechanics calculations indicate that the lowest energy conformation in the gas phase possesses S₄ symmetry. researchgate.net This conformation is achieved through a cooperative twist of the four Si(CH₃)₃ groups by approximately 18° from the staggered position. This rotation from a more idealized Td symmetry is a direct consequence of minimizing steric repulsions between the bulky trimethylsilyl groups.

The rotational barriers for the interconversion between different conformers are relatively low. Theoretical calculations on related, sterically hindered molecules suggest that multiple conformers can coexist in the gas phase at the temperatures of the diffraction experiments. whiterose.ac.uk For this compound itself, the dynamic model that best fits the experimental data involves this significant twisting motion, highlighting that the molecule is not rigid but dynamically distorts to accommodate its steric bulk.

The structure of this compound is a classic example of molecular geometry being dominated by steric hindrance. The sheer size of the four trimethylsilyl groups forces the molecule to adopt a distorted tetrahedral geometry to minimize non-bonded repulsive interactions.

The most prominent effect of steric bulk is the widening of the Si-C-Si bond angles from the ideal 109.5° to approximately 114.0°. This expansion allows the large Si(CH₃)₃ substituents to be further apart from each other, reducing steric strain at the core of the molecule. Concurrently, the C-Si-C angles within the trimethylsilyl groups are compressed to about 104.2°, a value significantly smaller than the ideal tetrahedral angle. This compression is a secondary effect, as the methyl groups are pushed closer together to accommodate the splaying of the larger Si(CH₃)₃ groups.

Solid-State Crystal Structure Determination

The arrangement of this compound molecules in the crystalline state has been elucidated through high-resolution X-ray diffraction techniques, revealing a well-ordered system that undergoes phase transitions with temperature.

High-resolution X-ray powder diffraction has been a powerful tool for studying the crystal structure of this compound, particularly its behavior at different temperatures. researchgate.net These studies have revealed that the compound undergoes two first-order phase transitions upon cooling. researchgate.net

At room temperature (295 K), the structure is characterized by a high degree of orientational disorder of the molecules. researchgate.net As the temperature is lowered, a phase transition occurs at 268 K, followed by a second transition at 225 K. researchgate.net Rietveld refinement of the powder diffraction data collected at various temperatures has allowed for the precise determination of the lattice parameters and space groups for each phase. For instance, data collected at 150 K allowed for a detailed structural refinement of the low-temperature phase. researchgate.net

The analysis of the diffraction patterns at different temperatures shows distinct changes in the peak positions and intensities, which are indicative of the structural transformations occurring within the crystal lattice.

At ambient temperature (295 K), this compound crystallizes in a cubic system with the molecules arranged in a cubic close-packed (c.c.p.) stacking. researchgate.net The crystal structure belongs to the face-centered cubic space group Fm-3m, with four molecules per unit cell (Z=4). researchgate.net In this high-temperature phase, the molecules exhibit significant orientational disorder, which can be modeled as an approximately sixfold disorder, rather than free rotation. researchgate.net

Upon cooling, the structure transitions to ordered phases with lower symmetry. A single-crystal X-ray diffraction study at 173 K determined the space group to be P2₁3, which is also a cubic system but with lower symmetry. researchgate.netiucr.org This transition from Fm-3m to P2₁3 reflects the ordering of the molecules as thermal energy is reduced. researchgate.net

Table 2: Crystallographic Data for this compound at Different Temperatures

| Parameter | Value (T = 295 K) researchgate.net | Value (T = 173 K) researchgate.netiucr.org |

|---|---|---|

| Crystal System | Cubic | Cubic |

| Space Group | Fm-3m | P2₁3 |

| a (Å) | 12.8902 | 12.6529 |

| V (ų) | 2141.8 | 2025.7 |

| Z | 4 | 4 |

| Dx (Mg m⁻³) | 0.945 | 0.999 |

Comparative Structural Studies with Analogous Tetrakis(trimethylsilyl)silane (Si[Si(CH₃)₃]₄)

A comparative analysis between this compound (C[Si(CH₃)₃]₄) and its silicon-core analogue, tetrakis(trimethylsilyl)silane (Si[Si(CH₃)₃]₄), reveals significant structural similarities and distinct differences, particularly in their phase behavior. researchgate.net

At room temperature, both compounds adopt a cubic close-packed (c.c.p.) crystal structure with the space group Fm-3m, characterized by substantial orientational disorder. researchgate.net However, the larger central silicon atom in Si[Si(CH₃)₃]₄ results in a larger unit cell. The lattice parameter for Si[Si(CH₃)₃]₄ is 13.5218 (1) Å, and its volume is 2472.3 (1) ų, compared to 12.8902 (2) Å and 2141.8 (1) ų for C[Si(CH₃)₃]₄. researchgate.net

The phase transition behavior also differs. Si[Si(CH₃)₃]₄ undergoes a single, first-order phase transition at a lower temperature of 225 K, directly entering an ordered low-temperature phase with space group P2₁3. researchgate.net This contrasts with C[Si(CH₃)₃]₄, which exhibits a more complex, multi-step transition. Despite the different transition pathways, the resulting ordered low-temperature phases of both compounds are isostructural. researchgate.net The ordering in the low-temperature phase of Si[Si(CH₃)₃]₄ is driven by steric interactions between neighboring molecules, a mechanism that is also responsible for the ordering in C[Si(CH₃)₃]₄. researchgate.net

A summary of the comparative crystallographic data at room temperature is presented below.

| Compound | Formula | Central Atom | Space Group (RT) | Lattice Parameter, a (Å) (RT) | Unit Cell Volume, V (ų) (RT) |

| This compound | C[Si(CH₃)₃]₄ | Carbon | Fm-3m | 12.8902 (2) | 2141.8 (1) |

| Tetrakis(trimethylsilyl)silane | Si[Si(CH₃)₃]₄ | Silicon | Fm-3m | 13.5218 (1) | 2472.3 (1) |

Investigation of Phase Transition Phenomena in Tetrakis Trimethylsilyl Methane

Temperature-Induced Phase Transitions and Polymorphism

Tetrakis(trimethylsilyl)methane, hereafter referred to as TC, exhibits a cubic close-packed (c.c.p.) molecular arrangement at ambient temperature. researchgate.netresearchgate.net This highly symmetric structure, however, undergoes significant changes upon cooling, leading to the formation of different polymorphic phases.

Identification and Characterization of Crystalline Phase Transitions (e.g., Tc1, Tc2)

Upon cooling, TC undergoes two distinct first-order phase transitions. researchgate.net The first transition, denoted as Tc1, occurs at a temperature of 268 K. researchgate.netresearchgate.net A second first-order phase transition, Tc2, is observed at a lower temperature of 225 K. researchgate.netresearchgate.net These transitions indicate the existence of at least three different crystalline phases of TC at atmospheric pressure, each stable within a specific temperature range. At room temperature, TC exists in a disordered state with a space group of Fm-3m. researchgate.netresearchgate.net As the temperature is lowered, it transitions to a more ordered structure.

Thermodynamic Analysis via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) has been instrumental in quantifying the thermodynamic parameters associated with these phase transitions. The transition at Tc1 (268 K) is accompanied by an enthalpy change (ΔH1) of 3.63 kJ mol⁻¹ and an entropy change (ΔS1) of 13.0 J mol⁻¹ K⁻¹. researchgate.netresearchgate.net The second transition at Tc2 (225 K) exhibits a larger enthalpy change (ΔH2) of 6.9 kJ mol⁻¹ and a corresponding entropy change (ΔS2) of 30.0 J mol⁻¹ K⁻¹. researchgate.netresearchgate.net These values underscore the significant rearrangement of the molecular structure during each transition.

Table 1: Thermodynamic Data for Temperature-Induced Phase Transitions of TC

| Transition | Temperature (K) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

| Tc1 | 268 | 3.63 | 13.0 |

| Tc2 | 225 | 6.9 | 30.0 |

Structural Changes Associated with Temperature-Dependent Phase Transitions

X-ray powder diffraction studies at various temperatures have elucidated the structural changes accompanying the phase transitions. At room temperature (295 K), TC possesses a face-centered cubic (fcc) structure with space group Fm-3m and a lattice parameter of a = 12.8902 (2) Å. researchgate.netresearchgate.net The transition at Tc1 is marked by a small change in the lattice parameter (Δa1 = 0.065 Å), while the transition at Tc2 results in a more significant jump of Δa2 = 0.073 Å. researchgate.netresearchgate.net The low-temperature phase, below 225 K, is characterized by a fully ordered structure with the space group P2₁3. researchgate.net

Table 2: Crystallographic Data for TC at Different Temperatures

| Temperature (K) | Phase | Space Group | Lattice Parameter (a) (Å) |

| 295 | I | Fm-3m | 12.8902 (2) |

| 260 | II | - | ~12.825 |

| 150 | III | P2₁3 | ~12.752 |

Role of Steric Interactions and Molecular Ordering in Phase Transformations

The phase transitions in TC are driven by the intricate balance between molecular motion and steric hindrance. researchgate.netresearchgate.net In the high-temperature Fm-3m phase, the molecules exhibit orientational disorder. researchgate.net As the temperature decreases, the thermal energy is no longer sufficient to overcome the steric barriers, leading to a more ordered arrangement of the trimethylsilyl (B98337) groups to minimize intermolecular repulsions. researchgate.netresearchgate.net This ordering process is the primary driving force for the observed phase transitions, resulting in more compact and energetically favorable crystal packing at lower temperatures. The transition to the fully ordered P2₁3 space group at low temperatures signifies the "freezing" of the molecular orientation into a single, well-defined state. researchgate.net

High-Pressure Crystal Structures and Phase Behavior

The application of high pressure provides another avenue to explore the polymorphic landscape of TC, revealing further structural transformations.

Pressure-Dependent X-ray Diffraction Studies of C[Si(CH₃)₃]₄ Polymorphs

High-resolution angle-dispersive X-ray powder diffraction studies conducted at room temperature have shown that TC undergoes a series of phase transitions as pressure increases. uni-bayreuth.de

At ambient pressure, TC exists in what is designated as Phase I , with the Fm-3m space group. uni-bayreuth.de A first-order phase transition occurs between 0 and 0.13 GPa, leading to Phase II with a Pa-3 space group. uni-bayreuth.de A second first-order phase transition takes place between 0.2 and 0.28 GPa, resulting in the formation of Phase III with a P2₁3 space group. uni-bayreuth.de This high-pressure Phase III is found to be fully ordered, a state achieved through steric interactions between neighboring molecules. uni-bayreuth.de Further increase in pressure beyond 10 GPa under non-hydrostatic conditions leads to another transformation to a different cubic close-packed structure. uni-bayreuth.de

The bulk modulus of the high-pressure Phase III was determined to be K₀ = 7.1 (8) GPa, indicating its compressibility. uni-bayreuth.de

Table 3: High-Pressure Polymorphs of TC at Room Temperature

| Pressure Range (GPa) | Phase | Space Group |

| Ambient | I | Fm-3m |

| 0 - 0.13 | II | Pa-3 |

| 0.2 - 4.8 | III | P2₁3 |

| > 10 (non-hydrostatic) | - | c.c.p. (different from Phase I) |

Identification of Pressure-Induced Phase Transitions (Phase I, II, III)

High-resolution angle-dispersive X-ray powder diffraction studies on this compound (TC) at room temperature have identified three distinct phases within a pressure range extending up to 16.0 GPa. uni-bayreuth.de At ambient pressure, the compound exists in a face-centered cubic (fcc) structure, designated as Phase I. uni-bayreuth.deacs.org This phase is characterized by significant orientational disorder of the molecules. researchgate.net

As pressure is applied, TC undergoes two first-order phase transitions:

Phase I to Phase II: This transition occurs between 0 and 0.13 GPa. Phase II adopts a structure with the space group Pa-3. uni-bayreuth.de This intermediate phase exhibits a twofold orientational disorder. nih.gov

Phase II to Phase III: A second transition takes place between 0.2 and 0.28 GPa, resulting in Phase III with the space group P2₁3. uni-bayreuth.de In this phase, the molecules become fully ordered. uni-bayreuth.de

These transitions indicate a pressure-driven evolution from a highly disordered state to a fully ordered molecular arrangement.

| Phase | Pressure Range (GPa) | Space Group |

| Phase I | Ambient - 0.13 | Fm-3m |

| Phase II | 0.13 - 0.28 | Pa-3 |

| Phase III | > 0.28 | P2₁3 |

Determination of Compressibility and Bulk Modulus (K₀) for C[Si(CH₃)₃]₄

The compressibility of this compound has been determined by analyzing the pressure dependence of its unit-cell volume. The material exhibits non-linear compression behavior. uni-bayreuth.de For the high-pressure Phase III, the relationship between pressure and volume in the range of 0.28–4.8 GPa can be described by a Vinet equation of state. uni-bayreuth.delu.se

By extrapolating the data from this pressure range, the bulk modulus of Phase III at zero pressure (K₀) has been determined. uni-bayreuth.de The bulk modulus is a measure of a substance's resistance to uniform compression.

| Parameter | Value |

| Bulk Modulus (K₀) of Phase III | 7.1 (8) GPa |

Impact of Non-Hydrostatic Pressure Conditions on Structural Evolution

Under non-hydrostatic pressure conditions, particularly at pressures exceeding 10 GPa, the structural evolution of this compound deviates from the sequence observed under more hydrostatic conditions. uni-bayreuth.de At these higher pressures, a transformation occurs into a cubic-close-packed (c.c.p.) structure that is distinct from the face-centered-cubic structure of Phase I observed at ambient conditions. uni-bayreuth.de This indicates that the nature of the applied stress can significantly influence the resulting crystal structure, potentially favoring different packing arrangements and suppressing transitions observed under hydrostatic pressure. mdpi.com

Pressure-Induced Molecular Ordering and Conformational Changes

The sequence of phase transitions from I to II to III is fundamentally driven by pressure-induced molecular ordering. uni-bayreuth.de In the ambient pressure Phase I, the molecules are orientationally disordered within a face-centered cubic lattice. uni-bayreuth.deresearchgate.net The transition to Phase II involves a partial ordering, and the final transition to Phase III results in a fully ordered structure. uni-bayreuth.denih.gov

This ordering is a consequence of increasing steric interactions between adjacent molecules as the volume decreases with pressure. uni-bayreuth.deresearchgate.net Crystal structure refinements against X-ray powder data for Phase III at various pressures show that the ordering is achieved through specific changes in intramolecular angles, torsion angles, and intermolecular distances. uni-bayreuth.de The molecules adopt a conformation that minimizes steric hindrance and allows for more efficient packing, which is stabilized at high pressure. researchgate.net

Spectroscopic Probes of Molecular Dynamics and Electronic Structure in Tetrakis Trimethylsilyl Methane

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful tool to investigate the structure and dynamics of Tetrakis(trimethylsilyl)methane, C[Si(CH₃)₃]₄. By analyzing the magnetic properties of its ¹H, ¹³C, and ²⁹Si nuclei, researchers can gain detailed insights into conformational changes, molecular motion, and phase transitions.

In solution, the dynamics of this compound are complex, involving rotations around the C-Si and Si-C bonds. ¹H, ¹³C, and ²⁹Si NMR studies have been instrumental in characterizing these conformational dynamics. At ambient temperatures, the molecule undergoes rapid conformational exchange, leading to averaged signals in the NMR spectra. However, studies on analogous, slightly less symmetrical derivatives like (XMe₂Si)₂C(SiMe₃)₂ (where X = H, Cl, Br) provide insight into the likely behavior of the parent molecule. wikipedia.orgresearchgate.net Low-temperature solution-phase NMR experiments on these derivatives have revealed the presence of multiple conformers. wikipedia.orgresearchgate.net Specifically, these studies identified the co-existence of two conformers with C₁ symmetry and two conformers with C₂ symmetry, which is consistent with theoretical calculations. wikipedia.orgresearchgate.net This suggests that even in solution, the molecule does not freely rotate but rather exists as a mixture of distinct, stable conformations that can be resolved at lower temperatures.

| Nucleus | Information Gained from Solution-Phase NMR |

| ¹H | Probes the environment of the methyl protons, sensitive to conformational changes that alter their magnetic shielding. |

| ¹³C | Provides information on the carbon skeleton, including the central quaternary carbon and the methyl carbons. |

| ²⁹Si | Directly probes the silicon atoms, offering insights into the symmetry and electronic structure around the silicon centers. |

Variable temperature (VT) NMR is a critical technique for understanding the dynamic processes occurring in this compound. By recording NMR spectra at different temperatures, the transition from rapid conformational averaging to a slow-exchange regime can be observed.

As the temperature of a solution of a this compound derivative is lowered, the rate of interconversion between its different conformers decreases. wikipedia.orgresearchgate.net This slowing of the dynamic processes is reflected in the NMR spectra by the broadening of signals, followed by their decoalescence into multiple distinct peaks at lower temperatures. wikipedia.orgresearchgate.net Each of these new peaks corresponds to a specific, "frozen-out" conformer. wikipedia.orgresearchgate.net For derivatives of this compound, variable temperature ¹H and ²⁹Si NMR studies have been particularly revealing, confirming the presence of the C₁ and C₂ conformers at low temperatures. wikipedia.orgresearchgate.net The temperature at which the signals coalesce can be used to calculate the energy barriers for the rotational processes within the molecule.

In the solid state, the molecular motions of this compound are more restricted but still significant. High-resolution solid-state ¹³C and ²⁹Si magic angle spinning (MAS) NMR spectroscopy has been employed to investigate the dynamic properties of the molecule in its crystalline phases. scispace.com

| NMR Technique | Phase/Temperature | Observed Dynamic Process |

| ¹³C MAS NMR | Low-Temperature Phases | Changes in spectra correlate with solid-state phase transitions, indicating shifts in molecular packing and motion. scispace.comresearchgate.net |

| ²⁹Si MAS NMR | Low-Temperature Phases | Provides insight into the symmetry of the silicon environments, which changes during phase transitions. scispace.comresearchgate.net |

While detailed experimental data is not available in the cited literature, natural abundance solid-state ²H (deuterium) NMR is a recognized and powerful technique for studying the dynamics and phase transitions in solid materials, particularly in "rotator phase" solids where molecules exhibit rotational motion. acs.org Studies on the molecular movements and phase transitions in solid this compound have been cited in connection with research employing natural abundance solid-state ²H NMR for rotator phase solids, suggesting the applicability and relevance of this method for gaining deeper insights into the complex solid-state dynamics of this molecule. acs.org This technique can provide quantitative information about the rates and geometries of molecular reorientation, complementing the data obtained from ¹³C and ²⁹Si MAS NMR.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. These vibrations are determined by the masses of the atoms and the forces of the bonds connecting them, making vibrational spectra a unique fingerprint of a molecule's structure.

The key vibrational modes can be categorized as follows:

C-H Vibrations: These originate from the 36 methyl C-H bonds. They include symmetric and asymmetric stretching modes, typically found in the 2850-3000 cm⁻¹ region, as well as bending (scissoring, wagging, twisting, rocking) modes at lower frequencies (e.g., ~1410-1450 cm⁻¹ for deformations). researchgate.net

Si-C Vibrations: Stretching vibrations of the Si-CH₃ and the central C-Si bonds are expected. Si-C stretching modes in trimethylsilyl (B98337) groups typically appear in the 600-800 cm⁻¹ range.

Si-C-Si and C-Si-C Deformations: Bending and deformation modes involving the core CSi₄ tetrahedral skeleton and the surrounding methyl groups will occur at lower frequencies.

Methyl Group Rotations/Torsions: These low-energy modes occur at very low frequencies in the far-infrared region.

| Vibrational Mode Type | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| C-H Stretching | 2850 - 3000 | IR and Raman |

| C-H Bending/Deformation | ~1410 - 1450 | IR and Raman |

| Si-C Stretching | 600 - 800 | IR and Raman |

| CSi₄ Skeletal Modes | Low Frequency | IR and Raman |

Pressure-Dependent Vibrational Spectroscopy for Mode Sensitivity Analysis (comparative with TSi)

High-pressure vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for investigating the structural stability and molecular dynamics of crystalline solids. By monitoring the shift in vibrational frequencies (Raman modes) as a function of applied pressure, one can identify which modes are most sensitive to changes in the crystal lattice and intermolecular distances. This technique has been applied to study compounds analogous to this compound, such as Tetrakis(trimethylsilyl)silane (TSi or TTMSS), providing insights into their behavior under extreme conditions.

In a study on crystalline Tetrakis(trimethylsilyl)silane, infrared (IR) and Raman spectra were recorded at pressures ranging from ambient to approximately 55 kbar using a diamond-anvil cell (DAC). The vibrational modes associated with the trimethylsilyl groups, specifically the C-H and Si-C stretching modes, demonstrated particular sensitivity to pressure. These modes exhibited significant changes in their pressure dependencies (dν/dp), with observed shifts ranging from -0.61 to 2.28 cm⁻¹ kbar⁻¹. This sensitivity indicates that compression primarily affects the peripheral organic groups of the molecule, inducing changes in their bonding and orientation. In contrast, the central tetrahedral SiSi₄ skeleton was found to be less affected by the application of high pressures.

The pressure-induced shifts for selected vibrational modes in Tetrakis(trimethylsilyl)silane are summarized below.

| Vibrational Mode | Pressure Dependence (dν/dp) (cm⁻¹ kbar⁻¹) | Reference |

| ν(C-H) Modes | Variable, up to 2.28 | |

| ν(Si-C) Modes | Variable, including negative and positive shifts | |

| SiSi₄ Skeleton Modes | Relatively insensitive |

Correlation of Vibrational Data with Structural Transitions

For the analogous compound tetramethylsilane (B1202638), high-pressure Raman scattering measurements up to 142 GPa revealed multiple phase transitions at 0.6, 9, and 16 GPa, which were identified through changes in mode frequency shifts and the full width at half maximum (FWHM) of the peaks. These transitions were attributed to modifications in both inter- and intra-molecular bonding. This comparative data underscores how pressure can be used to systematically probe and induce structural changes in this class of highly symmetric, sterically crowded molecules.

Electron Diffraction and X-ray Scattering for Molecular and Crystal Structures

The precise three-dimensional arrangement of atoms in this compound has been determined in both the gas and solid phases using electron diffraction and X-ray scattering techniques, respectively.

Gas-Phase Electron Diffraction:

Gas-phase electron diffraction studies reveal the structure of the isolated molecule, free from the influence of crystal packing forces. This technique confirmed the highly symmetric, tetrahedral arrangement of the four trimethylsilyl groups around the central carbon atom.

X-ray Scattering and Diffraction:

The solid-state structure of this compound has been determined by X-ray powder diffraction and, more recently, redetermined with higher precision using single-crystal X-ray data. At 173 K, the compound crystallizes in a cubic system with the space group P2₁3. The molecule is situated on a threefold rotation axis in the crystal lattice, with the central carbon atom and one of the silicon atoms located on this axis. The single-crystal analysis provided more precise Si-C bond lengths compared to earlier powder diffraction results.

The key crystallographic data for this compound are presented in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₃₆Si₄ | |

| Molecular Weight | 304.78 g/mol | |

| Crystal System | Cubic | |

| Space Group | P2₁3 | |

| Temperature | 173 (2) K | |

| a (Å) | 12.6529 (10) | |

| V (ų) | 2025.7 (3) | |

| Z | 4 | |

| Calculated Density | 0.999 Mg m⁻³ |

Other Spectroscopic Techniques for Electronic Interactions in Derivatives (e.g., Mössbauer for Group 14 metal derivatives)

While direct spectroscopic studies on the electronic interactions in this compound itself are limited, the electronic properties of its derivatives, particularly those incorporating other Group 14 elements like tin (Sn), can be effectively probed using specialized techniques such as Mössbauer spectroscopy. Mössbauer spectroscopy is a highly sensitive method for examining the chemical environment of specific isotopes, such as ¹¹⁹Sn.

In the field of organometallic chemistry, Mössbauer spectroscopy has been used to study the coordination chemistry of N-heterocyclic stannylenes, which are divalent tin compounds. These studies provide valuable information on the oxidation state, coordination number, and nature of the chemical bonds involving the tin atom. By analyzing parameters like the isomer shift (δ) and quadrupole splitting (ΔE_Q), researchers can deduce details about the s-electron density at the tin nucleus and the symmetry of the electric field around it, respectively. These parameters are directly influenced by the electronic interactions between the tin center and its ligands. Although not performed on direct derivatives of this compound, this application demonstrates the potential of Mössbauer spectroscopy to elucidate the complex electronic structures in related Group 14 metal-organic compounds.

Theoretical and Computational Chemistry Approaches to Tetrakis Trimethylsilyl Methane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are fundamental tools for understanding the intrinsic properties of tetrakis(trimethylsilyl)methane at the electronic level.

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Geometry

Ab initio and DFT calculations have been instrumental in elucidating the molecular geometry of this compound, especially in the gas phase where intermolecular interactions are negligible. These computational studies are often performed in conjunction with experimental techniques like gas-phase electron diffraction (GED). wikipedia.orgarxiv.org

Early studies investigated the molecule's symmetry. While a perfect tetrahedral (T) symmetry might be expected for the central CSi₄ core, steric hindrance and the interactions between the methyl groups of the four trimethylsilyl (B98337) (Si(CH₃)₃) arms cause distortions. Computational models have shown that the molecule's ground state geometry deviates from perfect T symmetry due to slight rotations of the trimethylsilyl groups, leading to a lower symmetry point group. brehm-research.de

DFT functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d), have been effectively used to optimize the molecular geometry of related, complex organosilicon compounds. brehm-research.de These calculations provide precise data on bond lengths (C-Si, Si-C), bond angles (Si-C-Si, C-Si-C), and dihedral angles, which are crucial for building a complete picture of the molecule's three-dimensional structure. The longer Si-C bonds compared to C-C bonds are a key factor, computationally and experimentally verified, that allows for the existence of this sterically congested molecule, unlike its hypothetical carbon analogue, tetra-tert-butylmethane. arxiv.org

Calculation of Conformational Energy Minima and Potential Energy Surfaces

The rotation of the four Si(CH₃)₃ groups around the central C-Si bonds gives rise to a complex potential energy surface (PES) with multiple local minima, each corresponding to a different conformer. Theoretical calculations are essential for mapping this surface and identifying the stable or low-energy conformational isomers.

For analogous, highly substituted disilylmethanes, DFT calculations have successfully identified multiple unique conformers that are very close in energy. brehm-research.de By systematically rotating the silyl (B83357) groups and performing geometry optimizations, researchers can locate these energy minima. For instance, studies on similar molecules have revealed the co-existence of several conformers with C₁ and C₂ symmetry. brehm-research.de Frequency calculations are then performed on these optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to determine their relative energies (ΔE) and Gibbs free energies (ΔG). brehm-research.de The results of these calculations suggest that at room temperature, this compound likely exists as a dynamic mixture of several conformers, a finding that aligns with experimental observations from techniques like variable-temperature NMR. umich.edu

| Computational Aspect | Details | Relevance to this compound |

| Methods Used | DFT (e.g., B3LYP, M06-2X), Ab Initio (e.g., MP2) | Accurately models electron correlation in a sterically crowded system. |

| Basis Sets | Pople-style (e.g., 6-31G(d)), Ahlrichs-style (e.g., def2-TZVP) | Provides sufficient flexibility to describe the electronic structure of silicon and carbon. |

| Key Findings | Identification of multiple low-energy conformers (e.g., with C₁ and C₂ symmetry) | Explains the dynamic nature of the molecule observed in solution and gas phases. brehm-research.de |

| PES Mapping | Locating transition states between conformers | Determines the energy barriers for the interconversion between different rotational isomers. |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹³C and ²⁹Si NMR chemical shifts is a key application of DFT. umich.edu Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT functionals (e.g., PBE0, MPW1K) and specialized basis sets (e.g., IGLO-III), can provide theoretical chemical shifts. rsc.orgmdpi.com For heavy atoms like silicon, relativistic effects can be significant. Calculations may incorporate these effects, for instance through the Zeroth-Order Regular Approximation (ZORA), to achieve higher accuracy. rsc.org The theoretical shifts are typically calculated for the optimized geometries of the lowest energy conformers and are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These predictions are invaluable for assigning peaks in complex experimental spectra, especially for the quaternary carbon and the different silicon environments within the molecule. umich.edunih.gov

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can be simulated using harmonic frequency calculations at the DFT level (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set). mdpi.com These calculations yield a set of normal modes and their corresponding frequencies and intensities. wikipedia.org While the harmonic approximation can lead to overestimation of frequencies, the results can be improved by applying empirical scaling factors. These predicted spectra are crucial for assigning the experimental vibrational bands to specific molecular motions, such as C-H stretches, Si-C stretches, and various bending and rocking modes of the methyl groups. researchgate.net

Molecular Mechanics and Empirical Force Field Methodologies

While quantum chemical methods offer high accuracy, their computational cost can be prohibitive for studying large-scale molecular motion. Molecular mechanics (MM) provides a computationally efficient alternative for such tasks.

Conformational Analysis and Prediction of Stable Isomers

Molecular mechanics methods have been used alongside GED experiments to refine the structural models of this compound. arxiv.org In this approach, the molecule is modeled as a collection of atoms connected by springs, and the potential energy is calculated using a classical force field (e.g., MM2, MM3).

The force field contains parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded van der Waals interactions. By performing energy minimization, the MM method can explore the conformational space to find low-energy structures. This approach is particularly well-suited for identifying the preferred rotational arrangements of the bulky trimethylsilyl groups, complementing the more computationally intensive quantum mechanical calculations. arxiv.org

Simulation of Molecular Motion and Dynamics in Condensed Phases

This compound exhibits complex dynamic behavior and undergoes phase transitions in the solid state. arxiv.org Molecular dynamics (MD) simulations, which use empirical force fields to calculate the forces on atoms and integrate Newton's equations of motion, are the primary theoretical tool for investigating these phenomena.

MD simulations can model the collective motion of hundreds or thousands of molecules over time, providing a window into the atomistic details of solid-state dynamics. To study phase transitions, simulations are typically run in the isothermal-isobaric (NPT) ensemble, which allows the simulation box to change its size and shape, thus enabling structural transformations. researchgate.net The force field would need to accurately represent both the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions. For molecular crystals like this, intermolecular forces are often modeled using Lennard-Jones potentials and Coulombic terms. researchgate.net

Solid-State Computational Modeling

Solid-state computational modeling provides a molecular-level understanding of the forces and interactions that govern the macroscopic properties of this compound in its crystalline form.

Lattice Energy Calculations for Crystal Packing and Stability

This compound, abbreviated as TC, adopts a crystal structure where the molecules are arranged in a cubic close-packed (c.c.p.) stacking. nih.govresearchgate.net At room temperature, the structure is characterized by the space group Fm-3m, with significant orientational disorder. nih.govresearchgate.net

Lattice energy calculations have been crucial in validating the experimentally observed crystal structures. researchgate.net These calculations demonstrated that the determined structures of TC correspond closely to a minimum energy state, confirming their stability. researchgate.net The computations were performed by analyzing the lattice energy as a function of the orientation of the molecules, highlighting the energetic favorability of the observed packing arrangement. nih.govresearchgate.netresearchgate.net This approach helps to rationalize why a particular crystal packing is preferred over other possibilities.

| Phase | Temperature (K) | Space Group | Lattice Parameter, a (Å) | Volume (ų) |

|---|---|---|---|---|

| High-Temperature | Room Temp | Fm-3m | 12.8902 | 2141.8 |

| Intermediate | 260 | Pa-3 | 12.7876 | - |

| Low-Temperature | 150 | P2(1)3 | 12.609 | - |

Simulation of Pressure- and Temperature-Induced Phase Transitions

Experimental studies using techniques like differential scanning calorimetry (DSC) and high-resolution powder diffraction have identified two distinct, first-order phase transitions in this compound upon cooling. nih.gov

The first transition (Tc1) occurs at 268 K, and the second (Tc2) at 225 K. nih.govresearchgate.net These transitions involve changes from a highly disordered high-temperature phase to an intermediate phase with twofold orientational disorder, and finally to a fully ordered low-temperature structure. nih.gov

Computational simulations, such as molecular dynamics (MD) and metadynamics, are powerful tools for investigating the mechanisms of such phase transitions. aps.orgresearchgate.net These methods can model the system's behavior under varying pressure and temperature, providing a dynamic picture of how the molecules rearrange. aps.orgmdpi.com By calculating the Gibbs free energy, these models can predict phase transitions and help understand the thermodynamic driving forces. mdpi.com For TC, simulations would aim to reproduce the observed transition temperatures and the associated changes in enthalpy (ΔH) and entropy (ΔS), thereby elucidating the atomistic pathways of these structural transformations. nih.govaps.orggithub.io

| Transition | Temperature (Tc) (K) | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| Tc1 | 268 | 3.63 | 13.0 |

| Tc2 | 225 | 6.9 | 30.0 |

Analysis of Steric Interactions and Their Role in Crystal Ordering

The ordering of this compound molecules in the crystal lattice is primarily dictated by steric interactions. nih.govscispace.com At room temperature, the thermal energy allows the molecules to exist in a state of approximately sixfold orientational disorder within the cubic close-packed lattice. nih.govresearchgate.net The bulky trimethylsilyl groups [-Si(CH₃)₃] have significant spatial requirements.

Advanced Computational Methods for Complex Tetrasilylmethane Derivatives

While much of the computational work has focused on this compound itself, advanced computational methods offer the potential to explore complex derivatives and predict their properties. These methods are essential for rational molecular design, allowing for the in-silico study of substitution and hybridization effects.

For instance, one or more of the trimethylsilyl groups could be replaced by other functional groups. Computational models, particularly those based on Density Functional Theory (DFT), could predict how these substitutions affect the molecule's electronic structure, polarity, and steric profile. By calculating the optimized geometry and interaction potentials, it would be possible to simulate how these changes influence crystal packing and stability. For example, replacing a trimethylsilyl group with a less bulky substituent might reduce steric hindrance, potentially leading to denser crystal packing or different polymorphic forms.

Similarly, the effects of altering the hybridization of the central carbon atom or the silicon atoms could be explored. While changing the sp³ hybridization of the central carbon in the saturated methane (B114726) core is not feasible without fundamentally altering the molecule, theoretical studies could model hypothetical structures or related unsaturated systems. More relevantly, computational methods can analyze the subtle changes in bond angles and lengths (and thus hybridization) that occur due to steric strain in highly substituted derivatives. These advanced simulations provide a powerful tool for exploring the vast chemical space of tetrasilylmethane derivatives, guiding synthetic efforts toward materials with desired solid-state properties.

Reactivity and Mechanistic Studies of Tetrakis Trimethylsilyl Methane and Its Analogues

Influence of Extreme Steric Hindrance on Chemical Reactivity

Tetrakis(trimethylsilyl)methane is a molecule characterized by extreme steric crowding due to the four bulky trimethylsilyl (B98337) groups bonded to a central carbon atom. wikipedia.org This steric hindrance is a dominant factor in its chemical reactivity, or lack thereof in some cases. Unlike its hypothetical all-carbon analogue, tetra-tert-butylmethane, which is considered too sterically strained to exist as a stable compound, the longer silicon-carbon bonds in this compound allow for its synthesis and isolation. wikipedia.orgwikipedia.org

The spatial arrangement of the trimethylsilyl groups significantly shields the central carbon atom, making it largely inaccessible to attacking reagents. numberanalytics.com This steric protection dramatically slows down or completely inhibits reactions that would typically occur at a methane-like carbon center. numberanalytics.comwikipedia.org Consequently, the reactivity of this compound is often directed away from the central carbon and towards the peripheral silicon atoms or the methyl groups.

Steric hindrance also influences the stability of the molecule and its derivatives. For instance, in sterically crowded organozinc compounds derived from silylmethanes, the bulky groups can be forced outwards to minimize steric strain. researchgate.net This inherent strain can also be a driving force in certain reactions, where the release of steric congestion provides a thermodynamic advantage.

The impact of steric bulk on reaction rates is a well-established principle in organic chemistry. numberanalytics.comwikipedia.org In reactions like nucleophilic substitutions, increased steric hindrance around the reaction center leads to a significant decrease in reaction rates. libretexts.org This principle is clearly manifested in the chemistry of this compound, where its extreme steric crowding dictates the feasible reaction pathways.

Reaction Pathways Involving Cleavage of C-Si Bonds

The cleavage of the carbon-silicon (C-Si) bond in this compound and its analogues represents a key reaction pathway, often facilitated by the release of steric strain. While the C-Si bond is generally stable, its cleavage can be induced under various conditions, including the use of Lewis bases or transition metal catalysts. illinois.eduresearchgate.netcolab.ws

One notable pathway involves the reaction of tris(trimethylsilyl)methylsilicon compounds with trifluoroacetic acid, which leads to the cleavage of a Si-C bond. rsc.org In a remarkable example of anchimeric assistance, the compound (Me₃Si)₃CSiMe₂OMe reacts readily with trifluoroacetic acid at room temperature, evolving methane (B114726) and ultimately forming (Me₃Si)₂C(SiMe₂O₂CCF₃)₂. rsc.org This suggests a pathway where protonation at the ipso-carbon of a phenyl group (in a related compound) or intramolecular assistance from a methoxy (B1213986) group facilitates the departure of a group from silicon, leading to rearrangement and C-Si bond cleavage. rsc.org

Transition metal-catalyzed reactions have also emerged as a powerful tool for C-Si bond activation. nih.gov For instance, palladium-catalyzed sila-spirocyclization of trialkylsilane derivatives proceeds via the cleavage of a C(sp³)–Si bond and insertion of an alkylpalladium complex. nih.gov While not directly demonstrated on this compound itself, these studies provide a mechanistic framework for potential C-Si bond functionalization in such sterically hindered systems. The mechanism is proposed to involve a Pd(II)/Pd(IV) catalytic cycle, where the C(sp³)–Si bond activation occurs via a Pd(IV) intermediate. nih.gov

Furthermore, the cleavage of C-Si bonds can be achieved in the reaction of nitriles with triethylsilane, promoted by an iron complex, showcasing that C-C and C-Si bond formation can be coupled with C-Si bond cleavage. colab.ws The interaction of silanes with nucleophiles can also lead to the formation of hyper-coordinate silicon species, which can activate the Si-C bond towards cleavage. researchgate.net

Reactivity at Silicon Centers within the this compound Framework

The steric shielding of the central carbon atom in this compound directs much of its reactivity towards the four silicon centers of the trimethylsilyl groups.

Substitution Reactions on Trimethylsilyl Groups

Substitution reactions at the silicon atoms of the trimethylsilyl groups provide a key avenue for the functionalization of the this compound framework. These reactions, often referred to as silylation or derivatization, allow for the introduction of various functional groups, modifying the properties of the parent molecule. research-solution.comweber.huresearchgate.net

A general approach to derivatization involves the replacement of an active hydrogen with a silyl (B83357) group, which reduces polarity and hydrogen bonding. research-solution.com In the context of this compound, functionalization typically involves modification of the trimethylsilyl groups themselves. For instance, organozinc compounds of the type Zn[C(SiMe₃)₂(SiMe₂X)]₂ (where X can be Cl, Br, I, F, OH, OMe, etc.) have been synthesized through substitution reactions at the silicon atom without cleavage of the Zn-C bonds. researchgate.net This demonstrates that the silicon centers in these highly substituted methanes are accessible to reagents and can undergo substitution.

The process of silylation is a widely used derivatization technique in gas chromatography to increase the volatility of compounds containing active hydrogens like alcohols, carboxylic acids, and amines. research-solution.comweber.hu While this compound itself does not have active hydrogens, its derivatives can be synthesized to incorporate such functionalities, which can then be further modified. The synthesis of derivatives of tetraphenylmethane (B1200815) and tetraphenylsilane, which are analogous tetrahedral molecules, highlights the potential for creating a variety of functionalized building blocks from a central tetrahedral core. rsc.org

The table below summarizes common derivatization reactions applicable to organosilanes, which can be conceptually extended to the functionalization of this compound derivatives.

| Derivatization Method | Reagent Type | Functional Groups Targeted | Resulting Derivative |

| Silylation | Silylating agents (e.g., TMCS) | -OH, -NH, -SH, -COOH | Silyl ethers, silyl amines, silyl thioethers, silyl esters |

| Acylation | Acylating agents | -OH, -NH, -SH | Esters, amides, thioesters |

| Alkylation | Alkylating agents | -COOH, Phenols | Esters, ethers |

Comparison of Reactivity with Analogous Carbon-Centered Compounds

A direct comparison of the reactivity of this compound with its all-carbon analogue, tetra-tert-butylmethane, is challenging because the latter is a hypothetical compound, believed to be too unstable to be synthesized due to extreme steric hindrance. wikipedia.orgwikipedia.org This fundamental difference in stability underscores the significant role of the longer C-Si bonds in this compound, which help to alleviate steric strain. wikipedia.org

However, we can draw comparisons with other highly branched alkanes and consider the differences between silicon and carbon chemistry. The steric effects in SN2 reactions, for example, are well-documented, with reaction rates decreasing dramatically with increased substitution on the carbon atom. libretexts.org It can be inferred that any hypothetical SN2 reaction at the central carbon of this compound would be exceedingly slow, if it were to occur at all.

In terms of bond strengths, the C-Si bond is weaker than the C-C bond, and the Si-X bond (where X is a halogen) is generally stronger than the corresponding C-X bond. For example, the Si-Br bond dissociation energy in Me₃Si-Br is significantly higher than the C-Br bond in Me₃C-Br. anu.edu.au This difference in bond energies influences the thermodynamics and kinetics of reactions involving bond cleavage.

Studies comparing t-butyl and trimethylsilyl substituents in nickel allyl complexes have shown that while they are conceptually similar in terms of steric bulk, they can lead to different stabilities and conformations in the resulting complexes. researchgate.net This suggests that even when steric demands are similar, the electronic differences between carbon and silicon can lead to distinct chemical behavior.

The table below provides a comparative overview of key properties of this compound and its hypothetical carbon analogue.

| Property | This compound | Tetra-tert-butylmethane |

| Formula | C(Si(CH₃)₃)₄ | C(C(CH₃)₃)₄ |

| Existence | Synthesized and characterized wikipedia.org | Hypothetical, likely unstable wikipedia.org |

| Central Bond | C-Si | C-C |

| Steric Strain | High, but mitigated by longer C-Si bonds | Extreme, leading to instability |

Mechanistic Insights into Functionalization and Derivatization Reactions

The functionalization and derivatization of this compound and its analogues proceed through mechanisms that are heavily influenced by the presence of silicon and the steric environment of the molecule.

Derivatization reactions, such as silylation, acylation, and alkylation, are common strategies to modify the properties of organosilicon compounds. libretexts.orgresearch-solution.comweber.huresearchgate.net Silylation, the most prevalent of these, involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl group. research-solution.com The general mechanism for silylation with a reagent like trimethylchlorosilane (TMCS) involves the nucleophilic attack of the active hydrogen-containing group (e.g., an alcohol or amine) on the silicon atom, with the concurrent departure of the chloride leaving group. researchgate.net

For more complex functionalizations, such as those involving C-Si bond cleavage, the mechanisms can be more intricate. The cleavage of C-Si bonds can be initiated by Lewis bases. researchgate.netcolab.ws The mechanism involves the formation of a hyper-coordinate silicon intermediate (a siliconate), which weakens the C-Si bond and makes it susceptible to cleavage. researchgate.net The active nucleophile in these reactions is a key point of mechanistic investigation. colab.ws

In the context of transition metal-catalyzed functionalization, such as the palladium-catalyzed sila-spirocyclization, the proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov The key step is the oxidative addition of a σ-alkylpalladium(II) species to a C(sp³)–Si bond, forming a Pd(IV) intermediate, which then undergoes reductive elimination to form the new C-Si bond. nih.gov

The table below outlines the general steps in two key types of derivatization/functionalization reactions relevant to the this compound framework.

| Reaction Type | Key Mechanistic Steps |

| Silylation (e.g., with TMCS) | 1. Nucleophilic attack of an active hydrogen-containing group on the silicon atom of TMCS. 2. Displacement of the chloride leaving group. |

| Lewis Base-Catalyzed C-Si Bond Cleavage | 1. Coordination of the Lewis base to the silicon atom. 2. Formation of a hyper-coordinate siliconate intermediate. 3. Weakening and subsequent cleavage of the C-Si bond. |

Radical Chemistry of this compound Derivatives (comparative to Tris(trimethylsilyl)silane)

The radical chemistry of organosilanes has been extensively studied, with tris(trimethylsilyl)silane (B43935), (Me₃Si)₃SiH, being a prominent reagent in radical-based transformations. anu.edu.aumdpi.comnih.gov A comparison with the carbon-centered analogue, tris(trimethylsilyl)methane (B92476), (Me₃Si)₃CH, reveals significant differences in their reactivity as radical mediators.

Tris(trimethylsilyl)methane has been shown to be an ineffective mediator of radical reactions. anu.edu.au Computational and experimental studies have demonstrated that the C-H bond in (Me₃Si)₃CH is too strong to serve as an efficient hydrogen atom donor in radical chain reactions. anu.edu.au In competition experiments, even a poor chain mediator like triethylsilane outperforms tris(trimethylsilyl)methane in reducing organohalides. anu.edu.au

In contrast, tris(trimethylsilyl)silane is an excellent radical-based reducing agent, finding wide application in radical reductions, hydrosilylations, and consecutive radical reactions. anu.edu.aumdpi.comnih.gov The mechanism of reduction by (Me₃Si)₃SiH involves the generation of a tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, which then abstracts a functional group from the substrate to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from a (Me₃Si)₃SiH molecule, propagating the radical chain. mdpi.com

While the radical chemistry of this compound itself is less explored, studies on its silicon-centered analogue, tetrakis(trimethylsilyl)silane, (Me₃Si)₄Si, provide some insights. The reaction of (Me₃Si)₄Si with t-butoxy radicals results in the abstraction of a hydrogen atom from the methyl groups, forming silylmethyl radicals. researchgate.net This is in contrast to the reaction with (Me₃Si)₃SiH, where the Si-H bond is the primary site of radical attack.

The derivatization of these bulky silyl compounds can lead to precursors for specific radical reactions. For example, derivatives of P₇(SiMe₃)₃ can be synthesized, and their subsequent reactions can involve the cleavage of Si-P bonds, leading to new caged phosphorus compounds. researchgate.net

The table below compares the key features of tris(trimethylsilyl)methane and tris(trimethylsilyl)silane in the context of radical chemistry.

| Feature | Tris(trimethylsilyl)methane ((Me₃Si)₃CH) | Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) |

| Central Atom | Carbon | Silicon |

| Bond for H-Abstraction | C-H | Si-H |

| Bond Dissociation Energy | High | Relatively Low |

| Radical Mediator Efficacy | Ineffective anu.edu.au | Effective mdpi.comnih.gov |

| Primary Radical Reaction | H-abstraction from C-H is difficult | H-abstraction from Si-H is facile |

Advanced Academic Applications and Materials Science Perspectives of Tetrakis Trimethylsilyl Methane Derivatives

Design and Synthesis of Sterically Demanding Ligands in Coordination Chemistry

The extreme steric bulk of the tetrakis(trimethylsilyl)methane C(Si(CH₃)₃)₄ core makes its derivatives highly valuable as sterically demanding ligands in coordination chemistry. wikipedia.org While the parent molecule is relatively inert, functionalization of one of the methyl groups on a silicon atom can be achieved. For instance, the lithiation of this compound with tert-butyllithium (B1211817) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) yields (Me₃Si)₃CSiMe₂CH₂Li. capes.gov.br This organolithium reagent acts as a bulky nucleophile, allowing the introduction of the sterically cumbersome tris(trimethylsilyl)methylsilylmethyl group onto metal centers.

The utility of such ligands stems from their ability to:

Stabilize reactive metal centers: The large steric profile can kinetically stabilize low-coordinate or reactive metal complexes, preventing decomposition or unwanted side reactions.

Influence coordination geometry: The sheer size of the ligand can enforce unusual coordination numbers and geometries around a metal ion.

Promote specific catalytic activity: By controlling access to the metal center, these ligands can enhance selectivity in catalytic processes.

A closely related and widely used precursor is tris(trimethylsilyl)methane (B92476), which can be deprotonated to form [tris(trimethylsilyl)methyl]lithium, an alkyl lithium compound known for its exceptional stability. capes.gov.br The silicon analogue, tetrakis(trimethylsilyl)silane, is also a key starting material for the synthesis of the versatile tris(trimethylsilyl)silyl lithium reagent, further highlighting the importance of these bulky silyl (B83357) groups in modern coordination and organometallic chemistry. wikipedia.orgsigmaaldrich.com

Precursors for Novel Organosilicon Materials with Controlled Architectures

Derivatives of the this compound framework are promising precursors for novel organosilicon materials, including porous networks and polymers with controlled architectures. The tetrahedral symmetry of the core is ideal for forming three-dimensional structures.

By replacing the trimethylsilyl (B98337) groups with functional linkers, the methane (B114726) core can be used to build extended networks. For example, researchers have used analogous tetrahedral molecules like tetrakis(4-nitrosophenyl)methane and its silicon-core counterpart, tetrakis(4-nitrosophenyl)silane, to synthesize 3D covalent organic frameworks (COFs). x-mol.com These materials exhibit high stability and porosity, making them suitable for applications like energy storage. x-mol.com

Similarly, the formal substitution of carbon with silicon in the core of tetrahedral linkers has been shown to uniquely influence the structure of metal-organic frameworks (MOFs). rsc.org Using a tetrakis(4-tetrazolylphenyl)silane linker instead of its methane analogue in a copper-based MOF resulted in a different orientation of the metal nodes, leading to an increased unit-cell volume and greater solvent-accessible void space. rsc.org This demonstrates how the central atom of the tetrahedral precursor can be used to tune the final properties of the material. These examples establish the principle that functionalized derivatives of this compound are viable precursors for creating complex organosilicon materials with tailored architectures.

Research into Tunable Molecular Solids and Extrinsic Porosity via this compound Frameworks

The highly symmetric and globular shape of this compound allows it to form crystalline solids with interesting dynamic properties and phase behaviors, making it a subject of study for tunable molecular solids. acs.org Research has focused on its molecular movements and phase transitions in the solid state. acs.org

More significantly, by functionalizing the tetrahedral methane core, it is possible to create molecular frameworks with significant extrinsic porosity. Extrinsic porosity arises from inefficient packing of molecules in the crystal lattice, creating voids that can be occupied by solvent molecules. For instance, a derivative, tetrakis(4-thyminylmethylphenyl)methane, where the central methane core is functionalized with thymine (B56734) groups, assembles into crystal structures that trap large amounts of solvent, with solvent volumes accounting for 35–46% of the crystal. rsc.orgrsc.org These structures form two- or three-dimensional channel systems, demonstrating how a tetrahedral methane scaffold can be used to engineer porous organic networks. rsc.orgrsc.org Although not using the C(SiMe₃)₄ core directly, these studies showcase the potential of using a tetrakis-functionalized methane scaffold to create tunable molecular solids where porosity can be controlled through molecular design and solvent choice.

Development of Functional Organic Frameworks and Supramolecular Assemblies Utilizing this compound Core Structures

The tetrahedral geometry of the methane core is a powerful motif for the bottom-up construction of functional organic frameworks (FOFs) and supramolecular assemblies. By attaching specific functional groups to a central tetrahedral molecule, researchers can direct the assembly of highly ordered, porous materials.

Examples using the methane core include:

Covalent Organic Frameworks (COFs): Tetrakis(4-nitrophenyl)methane has been used as a building block for azo-linked porous organic frameworks (azo-POFs). rsc.org These materials are synthesized via reductive coupling of the nitro groups. Similarly, tetrakis(4-nitrosophenyl)methane serves as a precursor for 3D COFs with potential applications as anode materials in metal-ion batteries. x-mol.com

Hydrogen-Bonded Frameworks: Tetrakis(4-thyminylmethylphenyl)methane utilizes the hydrogen-bonding capabilities of thymine to form robust 2D and 3D porous networks. rsc.orgrsc.org

Supramolecular Self-Assembly: A pyrene (B120774) derivative featuring four trimethylsilylethynyl groups, 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene, demonstrates stimuli-responsive self-assembly, showcasing how functionalization of a core can lead to complex supramolecular behavior. nih.govmdpi.com

These examples underscore the versatility of the tetrahedral methane core as a scaffold for creating a wide range of functional frameworks and assemblies with applications in gas storage, catalysis, and sensing.

Investigations into Structure-Property Relationships for Potential Electronic and Optoelectronic Materials (e.g., pyrene derivatives)

Derivatives of this compound are being actively investigated for their potential in electronic and optoelectronic devices. A key area of research involves the study of structure-property relationships, where molecular design is used to tune the material's optical and electronic characteristics.

A prominent example is 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene . nih.gov In this molecule, a fluorescent pyrene core is functionalized with four trimethylsilylethynyl groups. This specific functionalization leads to several beneficial properties:

Enhanced Photophysical Properties: The introduction of (trimethylsilyl)methyl groups onto aromatic frameworks like pyrene can induce a red-shift in absorption and fluorescence spectra and significantly enhance fluorescence quantum yields compared to the parent hydrocarbon. rsc.org